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Compound of Interest

Compound Name: Bis-Mal-PEG11

Cat. No.: B1192360 Get Quote

Introduction

Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinking reagent widely

used in bioconjugation.[1] It consists of two maleimide groups at either end of a hydrophilic 11-

unit polyethylene glycol (PEG) spacer. The maleimide groups react with high specificity towards

free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to

form a covalent thioether bond.[2][3] This reaction, a Michael addition, is rapid and efficient

under mild, near-neutral pH conditions (pH 6.5-7.5).[4][5]

The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous

buffers, reduces aggregation, and can minimize immunogenicity. These properties make Bis-
Mal-PEG11 an invaluable tool for various applications, including the development of antibody-

drug conjugates (ADCs), creating protein-protein linkages, PEGylating proteins to increase

their in-vivo half-life, and immobilizing biomolecules onto surfaces.

The Challenge of Thioether Bond Instability

While the maleimide-thiol reaction is highly efficient, the resulting thiosuccinimide linkage can

be unstable under physiological conditions. The conjugate is susceptible to a retro-Michael

reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.

This reversal leads to deconjugation, where the payload or linked molecule is cleaved,

potentially causing off-target effects and reducing therapeutic efficacy.
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To create a truly stable thioether linkage, the thiosuccinimide ring formed after the initial

conjugation must be hydrolyzed. This hydrolysis reaction opens the succinimide ring to form a

stable maleamic acid thioether. This ring-opened structure is no longer susceptible to the retro-

Michael reaction and subsequent thiol exchange, ensuring the long-term stability of the

conjugate. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, a

controlled hydrolysis step post-conjugation is critical for applications requiring long-term

stability in a biological environment.

Quantitative Data Summary
The efficiency and stability of the thioether bond formation are influenced by several factors.

The following tables summarize key quantitative parameters for the maleimide-thiol conjugation

reaction.

Table 1: Recommended Reaction Conditions
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Parameter Recommended Value Rationale & Notes

pH 6.5 - 7.5

Optimal range for specific
reaction of maleimides
with thiols. At pH > 7.5,
reactivity with amines
(e.g., lysine) increases,
and the maleimide group
is more prone to
hydrolysis before
conjugation can occur.

Temperature
4°C to Room Temperature (20-

25°C)

Reaction proceeds efficiently

at room temperature. Lower

temperatures (4°C) can be

used for overnight reactions to

minimize potential degradation

of sensitive proteins.

Molar Ratio
5- to 20-fold molar excess of

Bis-Mal-PEG11

A molar excess of the

maleimide reagent helps drive

the reaction to completion. The

optimal ratio depends on the

concentration of the thiol-

containing molecule and may

require empirical

determination.

| Solvent for Stock | Anhydrous DMSO or DMF | Bis-Mal-PEG11 is moisture-sensitive and

should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous

reaction buffer. |

Table 2: Stability of Thioether Conjugates
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Linkage Type Condition
% Conjugate
Remaining (after 7
days at 37°C)

Reference

Maleimide-PEG

Phosphate
Buffered Saline
(PBS)

~95%

Maleimide-PEG
PBS + 1 mM

Glutathione (GSH)
< 70%

Hydrolyzed

Maleimide-PEG
In Vitro (Simulated)

Half-lives of over two

years reported for

ring-opened products.

| Mono-sulfone-PEG (Alternative) | PBS + 1 mM Glutathione (GSH) | > 90% | |

Experimental Protocols
Protocol 1: Preparation of Thiol-Containing Protein
This protocol is for proteins containing disulfide bonds that need to be reduced to expose free

cysteine thiols.

Materials:

Protein with disulfide bonds

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., Bond-Breaker™ TCEP Solution,

Neutral pH)

Degassed, nitrogen-sparged reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl,

2 mM EDTA, pH 7.0)

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
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Add TCEP solution to the protein solution to a final concentration of 5 mM. For selective

reduction of hinge-region disulfides in antibodies, 2-Mercaptoethylamine•HCl (2-MEA) can

be used.

Incubate the reaction mixture at room temperature for 30-60 minutes.

Immediately remove the excess TCEP using a desalting column equilibrated with the

degassed reaction buffer.

The protein is now reduced and ready for conjugation. Proceed immediately to the

conjugation protocol to prevent re-oxidation of the thiols.

Protocol 2: Conjugation of Bis-Mal-PEG11 to a Thiol-
Containing Molecule
Materials:

Thiol-containing molecule (from Protocol 1 or naturally containing free thiols)

Bis-Mal-PEG11

Anhydrous DMSO or DMF

Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

Quenching solution (e.g., 1 M β-mercaptoethanol or L-Cysteine)

Methodology:

Prepare Bis-Mal-PEG11 Stock Solution: Immediately before use, dissolve Bis-Mal-PEG11
in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the stock solution

in aqueous buffers, as the maleimide group will hydrolyze.

Initiate Conjugation: Add the calculated amount of Bis-Mal-PEG11 stock solution to the

solution of the thiol-containing molecule. A 10- to 20-fold molar excess of Bis-Mal-PEG11
over available thiol groups is recommended as a starting point.
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Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or

overnight at 4°C with gentle stirring or rotation, protected from light.

Quench Reaction (Optional): To stop the reaction, add a quenching solution (e.g., L-

Cysteine) to a final concentration of ~10 mM to react with any excess maleimide groups.

Incubate for 15-30 minutes.

Protocol 3: Post-Conjugation Stabilization via
Hydrolysis
Methodology:

Following the conjugation reaction, raise the pH of the reaction mixture to 8.5-9.0 by adding

a small amount of a suitable buffer (e.g., 1 M borate buffer, pH 9.0).

Incubate the mixture for 2-4 hours at room temperature to promote the hydrolysis of the

succinimide ring.

The stabilized conjugate is now ready for purification.

Protocol 4: Purification and Analysis of the Conjugate
Materials:

Size Exclusion Chromatography (SEC) or Dialysis system

SDS-PAGE equipment

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Spectrophotometer

Methodology:

Purification: Remove unreacted Bis-Mal-PEG11, hydrolyzed reagent, and quenching

reagents by SEC (preferred for proteins) or extensive dialysis against a suitable storage

buffer (e.g., PBS, pH 7.4).
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Analysis by SDS-PAGE: Analyze the purified conjugate using non-reducing SDS-PAGE. A

successful conjugation will show a shift in the molecular weight of the protein band

corresponding to the mass of the crosslinker and any linked molecules.

Analysis by Mass Spectrometry: Confirm the precise mass of the conjugate and determine

the degree of labeling using mass spectrometry.

Quantification of Maleimide Groups (Indirect): The number of remaining maleimide groups (if

creating a maleimide-activated molecule) can be quantified. This is often done by reacting

the conjugate with an excess of a known thiol and then back-titrating the unreacted thiol

using reagents like 4,4'-DTDP.
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Start: Prepare Thiolated Molecule

1. Reduce Disulfides
(if necessary, e.g., with TCEP)

2. Remove Reducing Agent
(e.g., Desalting Column)

4. Conjugation Reaction
(pH 6.5-7.5, 1-2h at RT)

3. Prepare Bis-Mal-PEG11
in Anhydrous Solvent (DMSO)

5. Induce Hydrolysis
(Increase pH to 8.5-9.0)

6. Purify Final Conjugate
(e.g., SEC or Dialysis)

7. Characterize Product
(SDS-PAGE, Mass Spec)

End: Stable Conjugate

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1192360?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Thiosuccinimide Conjugate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1192360?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192360?utm_src=pdf-custom-synthesis
https://broadpharm.com/product/bp-22151
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://tools.thermofisher.com/content/sfs/manuals/MAN0011584_Maleimide_PEG11_Biotin_UG.pdf
https://www.researchgate.net/publication/274013083_Thiol-Maleimide_Click_Chemistry_Evaluating_the_Influence_of_Solvent_Initiator_and_Thiol_on_the_Reaction_Mechanism_Kinetics_and_Selectivity
https://tools.thermofisher.com/content/sfs/manuals/MAN0016363_2160748_EZ_Link_Maleimide_PEG2_Biotin_UG.pdf
https://www.benchchem.com/product/b1192360#creating-stable-thioether-bonds-with-bis-mal-peg11
https://www.benchchem.com/product/b1192360#creating-stable-thioether-bonds-with-bis-mal-peg11
https://www.benchchem.com/product/b1192360#creating-stable-thioether-bonds-with-bis-mal-peg11
https://www.benchchem.com/product/b1192360#creating-stable-thioether-bonds-with-bis-mal-peg11
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192360?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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